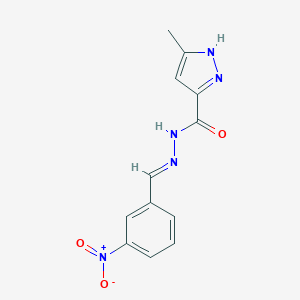

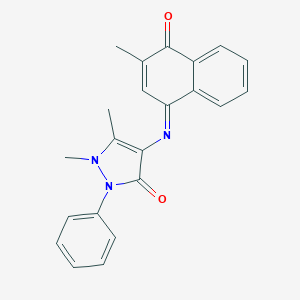

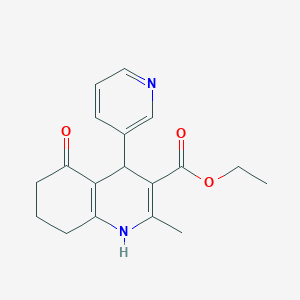

![molecular formula C17H20N4O2 B512537 N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide CAS No. 140405-36-3](/img/structure/B512537.png)

N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide is a chemical compound that has gained immense attention in scientific research. It is a novel Schiff base synthesized by the condensation reaction .

Synthesis Analysis

The compound was synthesized by the condensation reaction . A similar compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride in deionized water at room temperature .Molecular Structure Analysis

The molecular formula of N’-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide is C17H20N4O2. A similar compound, (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone, was studied both experimentally and theoretically for its spectroscopic properties .Chemical Reactions Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.37g/mol. A similar compound, 4-(Diethylamino)salicylaldehyde, has a melting point of 60-62 °C .Applications De Recherche Scientifique

AMPK Activation

RSVA405 is a potent, orally active activator of AMP-activated protein kinase (AMPK), with an EC50 of 1 μM . AMPK is a sensor and regulator of cellular energy metabolism potentially implicated in a broad range of conditions, including obesity and Alzheimer’s disease .

Inhibition of Adipogenesis

RSVA405 has been found to inhibit adipogenesis, the process by which preadipocytes mature into adipocytes . This inhibition interferes with mitotic clonal expansion during preadipocyte proliferation .

Regulation of Metabolic Enzymes

RSVA405’s role in the control of key metabolic enzymes makes it a central player in glucose and lipid homeostasis . It can significantly activate AMPK and inhibit acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis .

Transcriptional Changes

RSVA405 prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including peroxisome proliferator-activated receptor (PPAR)-γ, CCAAT/enhancer-binding protein α (C/EBPα), fatty acid synthase, fatty acid binding protein 4 (aP2), RANTES or resistin .

Promotion of Autophagy

RSVA405 facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy to increase Aβ degradation .

Anti-Inflammatory Effects

RSVA405 has anti-inflammatory effects through the inhibition of STAT3 function .

Potential Therapeutic Applications

Given its effects on AMPK activation, adipogenesis inhibition, and anti-inflammatory properties, RSVA405 may have therapeutic potential against obesity . Furthermore, orally administered RSVA405 at 20 and 100 mg/kg/d significantly reduced the body weight gain of mice fed a high-fat diet .

Mécanisme D'action

Target of Action

RSVA405 primarily targets AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular and whole-body energy homeostasis, playing a crucial role in glucose and lipid metabolism . Another significant target of RSVA405 is acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis . RSVA405 also inhibits STAT3 , contributing to its anti-inflammatory effects .

Mode of Action

RSVA405 facilitates the CaMKKβ-dependent activation of AMPK . It significantly activates AMPK and inhibits ACC in non-differentiated and proliferating 3T3-L1 adipocytes . RSVA405 also inhibits both constitutive and stimulated STAT3 .

Biochemical Pathways

RSVA405’s activation of AMPK leads to the inhibition of mTOR , promoting autophagy and increasing Aβ degradation . This action impacts several proteins involved in glucose and lipid metabolism, including ACC . RSVA405 treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation .

Result of Action

RSVA405’s activation of AMPK and inhibition of ACC lead to significant molecular and cellular effects. It prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, CCAAT/enhancer-binding protein α (C/EBPα), fatty acid synthase, fatty acid binding protein 4 (aP2), RANTES, or resistin . Furthermore, RSVA405 significantly reduces the body weight gain of mice fed a high-fat diet .

Action Environment

Given that rsva405 is an orally administered compound , factors such as diet and gut microbiota could potentially influence its absorption and efficacy

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQPCBPAOAFXSJ-XDHOZWIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does RSVA405 interact with its target and what are its downstream effects?

A: RSVA405 indirectly activates AMP-activated protein kinase (AMPK) [, , ]. It accomplishes this by promoting the dephosphorylation of STAT3 by protein tyrosine phosphatases, leading to the inhibition of both constitutive and stimulated STAT3 activity []. This, in turn, triggers a cascade of downstream effects including:

- Inhibition of acetyl-CoA carboxylase (ACC): ACC is a key regulator of fatty acid biogenesis and a target of AMPK. Its inhibition by RSVA405 contributes to the compound's anti-adipogenic effects [].

- Inhibition of mTOR: RSVA405 inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy [].

- Promotion of Autophagy: RSVA405 enhances autophagy, a cellular process for degrading and recycling cellular components, contributing to its ability to clear amyloid-beta (Aβ) peptides [].

- Anti-inflammatory effects: By inhibiting IκB kinase and IκBα phosphorylation, RSVA405 reduces the expression of inflammatory cytokines like TNFα and IL-6 [].

Q2: What is the role of RSVA405 in adipogenesis and how does it compare to resveratrol?

A: RSVA405 acts as a potent inhibitor of adipogenesis, the process of fat cell formation, by interfering with mitotic clonal expansion during preadipocyte proliferation []. It achieves this, in part, by preventing the transcriptional changes of genes involved in adipogenesis, such as PPAR-γ, C/EBPα, fatty acid synthase, and aP2 []. Importantly, RSVA405 exhibits significantly greater potency in inhibiting adipogenesis compared to its parent compound, resveratrol [, ].

Q3: How does RSVA405 impact amyloid-β peptide degradation and what is its potential relevance to Alzheimer's disease?

A: RSVA405 effectively reduces amyloid-β (Aβ) peptide accumulation in cell lines []. This is achieved through its ability to activate AMPK, inhibit mTOR, and promote autophagy - processes that collectively enhance the lysosomal degradation of Aβ peptides []. This finding suggests a potential therapeutic avenue for RSVA405 in addressing Alzheimer's disease, which is characterized by the accumulation of Aβ plaques in the brain.

Q4: Has RSVA405 demonstrated any in vivo efficacy?

A: Yes, oral administration of RSVA405 has shown promising results in a mouse model of diet-induced obesity. Specifically, RSVA405 at doses of 20 and 100 mg/kg/day significantly reduced body weight gain in mice fed a high-fat diet []. This provides compelling evidence for its potential as a therapeutic agent for obesity.

Q5: Does RSVA405 have any impact on oocyte maturation?

A: Research suggests that fatty acid oxidation (FAO), stimulated by AMPK activators like RSVA405, is required for hormone-induced meiotic maturation of mouse oocytes []. RSVA405, along with other AMPK activators, was shown to stimulate FAO in cumulus cell-enclosed oocytes and denuded oocytes, ultimately triggering germinal vesicle breakdown []. This points towards a potential role of RSVA405 in regulating oocyte maturation processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B512499.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B512511.png)

![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)